molecular formula C16H14N2O3S B11328145 Methyl 2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-YL]sulfanyl}acetate

Methyl 2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-YL]sulfanyl}acetate

Cat. No.: B11328145
M. Wt: 314.4 g/mol
InChI Key: VTDPYTZQMRKDCK-UHFFFAOYSA-N
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Description

Methyl 2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-YL]sulfanyl}acetate is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a cyano group, a methoxyphenyl group, and a sulfanylacetate moiety attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-YL]sulfanyl}acetate typically involves multi-step organic reactions. One common method involves the reaction of 3-cyano-6-(4-methoxyphenyl)pyridine-2-thiol with methyl bromoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve recrystallization or chromatography techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-YL]sulfanyl}acetate undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Methyl 2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-YL]sulfanyl}acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-YL]sulfanyl}acetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the sulfanyl group can participate in nucleophilic reactions. These interactions can modulate various biological pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[3-cyano-6-(4-hydroxyphenyl)pyridin-2-YL]sulfanyl}acetate
  • Methyl 2-{[3-cyano-6-(4-methylphenyl)pyridin-2-YL]sulfanyl}acetate
  • Methyl 2-{[3-cyano-6-(4-chlorophenyl)pyridin-2-YL]sulfanyl}acetate

Uniqueness

Methyl 2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-YL]sulfanyl}acetate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with molecular targets.

Properties

Molecular Formula

C16H14N2O3S

Molecular Weight

314.4 g/mol

IUPAC Name

methyl 2-[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanylacetate

InChI

InChI=1S/C16H14N2O3S/c1-20-13-6-3-11(4-7-13)14-8-5-12(9-17)16(18-14)22-10-15(19)21-2/h3-8H,10H2,1-2H3

InChI Key

VTDPYTZQMRKDCK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SCC(=O)OC

Origin of Product

United States

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